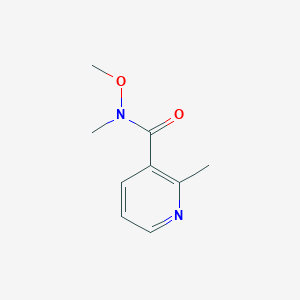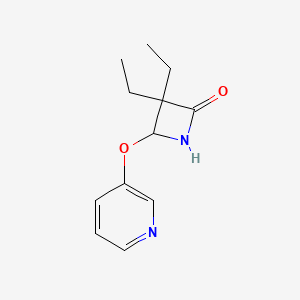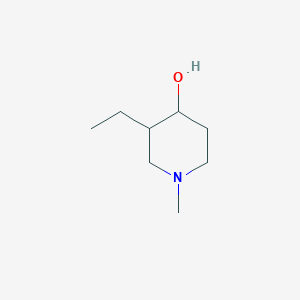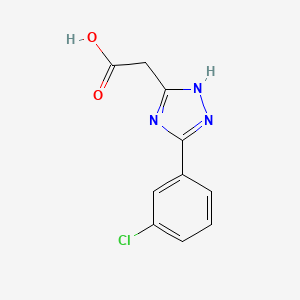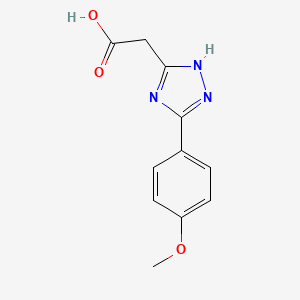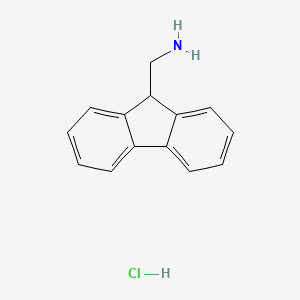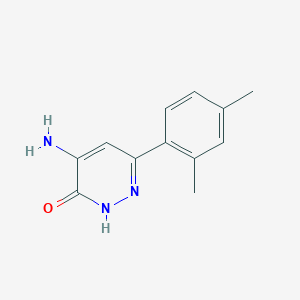![molecular formula C7H5BrN2 B1370178 2-bromo-1H-pyrrolo[2,3-c]pyridine CAS No. 885272-38-8](/img/structure/B1370178.png)
2-bromo-1H-pyrrolo[2,3-c]pyridine
Übersicht
Beschreibung
2-Bromo-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the molecular weight of 197.03 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Synthesis Analysis
A new series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors . The starting material 6-bromo-1H-pyrrolo[3,2-c]pyridine was used in the synthesis .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrN2/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4,10H .Chemical Reactions Analysis
The 1H-pyrrolo[3,2-c]pyridine derivatives were found to have high inhibition on TNIK . Most of the target compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 197.03 .Wissenschaftliche Forschungsanwendungen
Bromination Studies
- The bromination of pyrrolopyridine derivatives like pyrrolo[1, 2-a]pyrazine leads to 1,3-dibromo and 1-bromo derivatives, aligning with predictions from frontier-electron density calculations. The NMR spectra of these compounds have been extensively analyzed (Paudler & Dunham, 1965).
Synthetic Applications
- A method for synthesizing heterocycles containing 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine via Fischer indole cyclization has been developed, highlighting a route to build 5-bromo-7-azaindole scaffolds (Alekseyev et al., 2015).
- A selective palladium-mediated functionalization of pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine systems was used for the synthesis of natural alkaloids like variolin B and deoxyvariolin B (Baeza et al., 2010).
Chemical Reactivity and Properties
- Research on 1H-pyrrolo[2,3-b]pyridines revealed diverse reactivity, including nitration, bromination, and iodination, mainly at the 3-position. These compounds also exhibit interesting reactions with Mannich bases and other electrophiles (Herbert & Wibberley, 1969).
- An efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its analogues was developed, demonstrating versatility in synthesizing N6-substituted derivatives (Nechayev et al., 2013).
Functional Materials and Biological Activity
- The functionalization of 1H-pyrrolo[2,3-b]pyridine led to compounds potentially applicable in agrochemicals and functional materials. Certain derivatives showed high fungicidal activity, emphasizing the potential in agricultural applications (Minakata et al., 1992).
Novel Synthesis Methods
- A study introduced an efficient method to synthesize the core of marine alkaloids variolins and related azolopyrimidines, using 3-bromo-2-(bromomethyl)pyrrolo[2,3-b]pyridine (Mendiola et al., 2004).
Spectroscopic Studies
- Spectroscopic characterization of similar bromopyridine compounds provided insights into their structural and optical properties, highlighting their potential in various scientific applications (Vural & Kara, 2017).
Chemosensor Applications
- 2H-pyrrolo[3,4-c]pyridine-based fluorophores were developed as chemosensors for Fe3+/Fe2+ cations, demonstrating potential applications in cell imaging (Maity et al., 2018).
Wirkmechanismus
Target of Action
2-Bromo-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound . It has been found to have high inhibition on TNIK , a kinase that plays a crucial role in various types of tumors . Therefore, TNIK can be considered as a primary target of this compound.
Mode of Action
The compound interacts with its target, TNIK, by inhibiting its activity . This inhibition disrupts the normal function of TNIK, leading to changes in the cellular processes that TNIK is involved in .
Biochemical Pathways
The inhibition of TNIK by this compound affects the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway is associated with the progression and development of several cancers .
Pharmacokinetics
Related compounds with the 1h-pyrrolo[2,3-b]pyridine scaffold have been found to have favorable oral pharmacokinetic profiles , suggesting that this compound might have similar properties.
Result of Action
The inhibition of TNIK by this compound leads to changes in the cellular processes that TNIK is involved in . For example, it has been found to inhibit cell proliferation and induce apoptosis in breast cancer cells . It also significantly inhibits the migration and invasion of these cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s hydrophobic properties can affect its analgesic properties . .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Bromo-1H-pyrrolo[2,3-c]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as cell proliferation, differentiation, and migration . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values in the nanomolar range . These interactions are primarily mediated through binding to the ATP-binding site of the receptors, leading to the inhibition of downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . In breast cancer cell lines, the compound significantly inhibits cell growth and induces cell cycle arrest at the G2/M phase . Additionally, it disrupts cell signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding to target proteins and enzymes. The compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation and activation of the receptors . This inhibition leads to the suppression of downstream signaling pathways, ultimately resulting in reduced cell proliferation and increased apoptosis. The compound also interacts with other biomolecules, such as tubulin, disrupting microtubule dynamics and further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and increased apoptosis in cancer cell lines . The compound’s effects may vary depending on the specific cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models have been investigated to determine its therapeutic potential and safety profile. In dose-dependent studies, the compound exhibits significant anticancer activity at various dosages, with higher doses leading to more pronounced effects . At very high doses, toxic effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may exhibit different biological activities and contribute to the overall effects of the compound. Additionally, the compound’s interactions with metabolic enzymes can influence metabolic flux and alter metabolite levels in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to various intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target proteins and enzymes . It can also accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, depending on the presence of targeting signals and post-translational modifications . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Eigenschaften
IUPAC Name |
2-bromo-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-3-5-1-2-9-4-6(5)10-7/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMHSGZQLSJRPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=C(N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617155 | |
| Record name | 2-Bromo-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885272-38-8 | |
| Record name | 2-Bromo-1H-pyrrolo[2,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885272-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



